(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride

Descripción general

Descripción

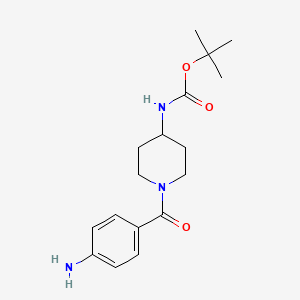

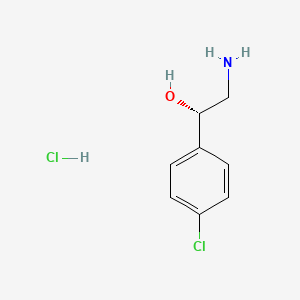

“(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” is a research chemical with the CAS Number 1033439-46-1 . It has a molecular formula of C6H7ClFN3O2 and a molecular weight of 207.59 g/mol .

Molecular Structure Analysis

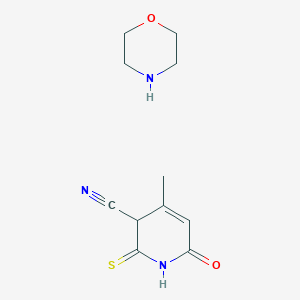

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group at the 4th position and a nitro group at the 3rd position . The benzene ring is also attached to a hydrazine group .Aplicaciones Científicas De Investigación

Fluorescence Probes for Hydrazine Detection

A novel fluorescent probe, Naphsulf-O, was developed for the sensitive detection of hydrazine, demonstrating high selectivity and sensitivity in aqueous solutions and living cells. This probe shows a large Stokes shift and a detection limit of 0.716 ppb, indicating its potential for environmental and biological systems' applications (Chen et al., 2017). Another study introduced an ICT-based fluorescent probe, DDPB, for hydrazine measurement in biological and water samples, exhibiting a large Stokes shift and low detection limit (86.3 nM), suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Antimicrobial and Anticancer Activities

Hydrazine derivatives have been explored for their antimicrobial properties. For example, halogenated anilin-yl-substituted thiazolidin-4-one derivatives were synthesized and screened for antibacterial, antifungal, and antitubercular activities, highlighting the role of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride as a precursor in synthesizing compounds with potential medicinal applications (Dinnimath et al., 2011). Another study synthesized new series of 3(2h)-one pyridazinone derivatives with potential antioxidant and anticancer activities, utilizing this compound for the synthesis of these bioactive compounds (Mehvish & Kumar, 2022).

Synthesis of Organic Compounds

This compound serves as a valuable building block in organic synthesis. It has been used to create Schiff's bases with antimicrobial activities, demonstrating its utility in constructing complex organic molecules with potential biological activities (Ananthi et al., 2017). The reactivity of tetrahydropyridine derivatives with hydrazines under acid conditions, leading to various outcomes depending on the conditions used, exemplifies the compound's flexibility in chemical reactions (Figueroa et al., 2006).

Safety and Hazards

“(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” is associated with certain hazards. It is classified with Hazard Statement Codes H319, H315, and H335, indicating that it can cause serious eye irritation, skin irritation, and respiratory irritation . Precautionary measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFHFMNLBWYZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)

methanone hydrobromide](/img/structure/B1379279.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)

![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)